molecular formula C10H14FN B13598054 2-(4-fluorophenyl)-N-methylpropan-1-amine

2-(4-fluorophenyl)-N-methylpropan-1-amine

Katalognummer: B13598054
Molekulargewicht: 167.22 g/mol
InChI-Schlüssel: PGBHJVHTDXYMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-methylpropan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(4-fluorophenyl)propan-1-amine. Finally, the methylation of the amine group is achieved using methyl iodide (CH3I) under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-methylpropan-1-amine involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound exerts stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H14FN

Molekulargewicht

167.22 g/mol

IUPAC-Name

2-(4-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-8(7-12-2)9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI-Schlüssel

PGBHJVHTDXYMHF-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.